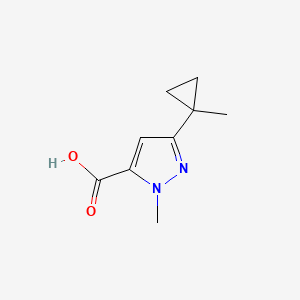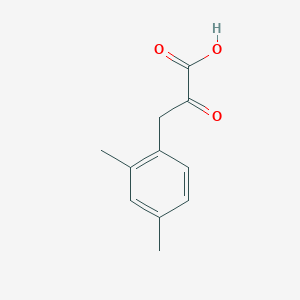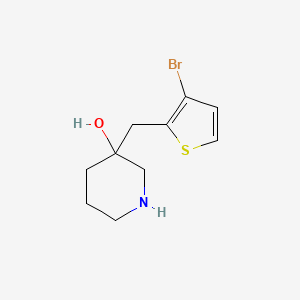![molecular formula C9H15N3 B13591142 [(3-Hydrazinylphenyl)methyl]dimethylamine](/img/structure/B13591142.png)
[(3-Hydrazinylphenyl)methyl]dimethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3-Hydrazinylphenyl)methyl]dimethylamine is an organic compound that features a hydrazine group attached to a phenyl ring, which is further connected to a dimethylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Hydrazinylphenyl)methyl]dimethylamine typically involves the reaction of 3-nitrobenzaldehyde with dimethylamine, followed by reduction of the nitro group to a hydrazine group. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This could include continuous flow reactors and automated systems to ensure consistent quality and production rates.
Analyse Des Réactions Chimiques
Types of Reactions
[(3-Hydrazinylphenyl)methyl]dimethylamine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: The nitro group in the precursor can be reduced to form the hydrazine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Azo compounds.
Reduction: this compound.
Substitution: Halogenated derivatives of the phenyl ring.
Applications De Recherche Scientifique
[(3-Hydrazinylphenyl)methyl]dimethylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of [(3-Hydrazinylphenyl)methyl]dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, making it a valuable tool in research and potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylamine: A simpler amine with two methyl groups attached to a nitrogen atom.
Phenylhydrazine: Contains a hydrazine group attached to a phenyl ring but lacks the dimethylamine group.
Benzylamine: Features a benzyl group attached to an amine group.
Uniqueness
[(3-Hydrazinylphenyl)methyl]dimethylamine is unique due to the combination of a hydrazine group, a phenyl ring, and a dimethylamine group. This structure provides distinct chemical properties and reactivity, making it valuable in various applications that other similar compounds may not fulfill.
Propriétés
Formule moléculaire |
C9H15N3 |
|---|---|
Poids moléculaire |
165.24 g/mol |
Nom IUPAC |
1-(3-hydrazinylphenyl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C9H15N3/c1-12(2)7-8-4-3-5-9(6-8)11-10/h3-6,11H,7,10H2,1-2H3 |
Clé InChI |
XMCPOOMOOHPRPH-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=CC(=CC=C1)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


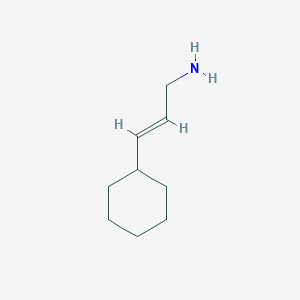
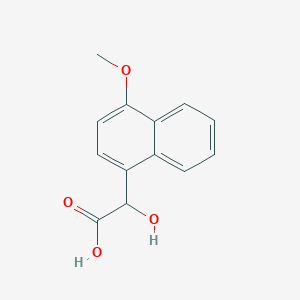

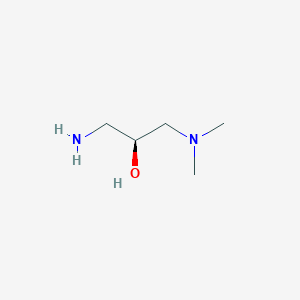
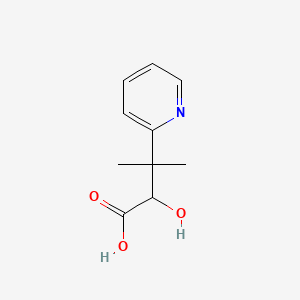
![[1-(2-Amino-2-methylpropyl)piperidin-4-yl]methanoldihydrochloride](/img/structure/B13591091.png)



![1-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13591108.png)
![6-Oxa-2-azaspiro[3.4]octan-5-onehydrochloride](/img/structure/B13591111.png)
